4-chlorobut-2-yn-1-amine Hydrochloride
Description
4-Chlorobut-2-yn-1-amine hydrochloride (CAS 77369-59-6) is a halogenated alkyne-amine salt with the molecular formula C₄H₇Cl₂N and a molecular weight of 140.01 g/mol. It is characterized by a terminal alkyne group, a primary amine, and a chlorine substituent on the butynyl chain. This compound is used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and amide analogues for medicinal chemistry applications .
Storage and Safety: The compound requires storage under inert conditions at 2–8°C due to its reactivity and hygroscopic nature. It is classified as hazardous (UN 3077, Class 9) with risk phrases including H302 (harmful if swallowed), H319 (causes eye irritation), and H400 (toxic to aquatic life) .
Properties
IUPAC Name |
4-chlorobut-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN.ClH/c5-3-1-2-4-6;/h3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVTZSFWPLLBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CCCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383550 | |
| Record name | 4-chlorobut-2-yn-1-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77369-59-6 | |
| Record name | 4-chlorobut-2-yn-1-amine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-4-chloro-2-butyne hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Primary Synthetic Pathway
The most widely documented method involves nucleophilic substitution of 4-chloro-2-butyn-1-ol with ammonia or amine derivatives. This reaction proceeds under controlled conditions to minimize side reactions such as alkyne decomposition or over-alkylation. Key parameters include:
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Reagent stoichiometry : A 1:2 molar ratio of 4-chloro-2-butyn-1-ol to ammonia ensures complete conversion while avoiding excess reagent accumulation.
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Temperature : Maintaining the reaction at 0–5°C suppresses thermal degradation of the alkyne intermediate.
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Solvent system : Isopropyl alcohol facilitates solubility of both reactants and stabilizes the protonated amine product.
Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, dichloromethane/methanol 9:1). Yields range from 75% to 82%, depending on the substitution partner (Table 1).
Table 1: Nucleophilic Substitution Reactions for 4-Chlorobut-2-yn-1-amine Hydrochloride Derivatives
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Thiophene-2-carboxylic acid | EDC, DMF, K₂CO₃, room temperature | N-(4-Chlorobut-2-ynyl)thiophene-2-carboxamide | 75% |
| 3-Sulfanylbenzoic acid | Hunig’s base, isopropyl alcohol, 120°C, 16h | 3-(4-Aminobut-2-ynylsulfanyl)benzoic acid | 82% |
Thiol-Mediated Substitution
A notable variant employs thiols (e.g., 3-sulfanylbenzoic acid) as nucleophiles. This method uses Hunig’s base (N-ethyl-N,N-diisopropylamine) to deprotonate the thiol, enhancing its nucleophilicity. Reactions proceed at 120°C for 16 hours in isopropyl alcohol, achieving 82% yield. The elevated temperature accelerates substitution while the base mitigates HCl byproduct accumulation.
Stevens Rearrangement Approach
Mechanism and Conditions
The Stevens rearrangement offers an alternative route under milder conditions. This method involves the base-induced rearrangement of sulfonium or ammonium ylides, forming unsaturated amines. For this compound, the reaction proceeds via:
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Quaternary ammonium salt formation : Treatment of a precursor (e.g., 4-chloro-N,N-dimethylbut-2-yn-1-ammonium iodide) with a strong base (e.g., NaH).
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Rearrangement : Migration of the alkyne group to the adjacent carbon, yielding the target amine.
This method avoids high temperatures but requires anhydrous conditions and strict pH control to prevent hydrolysis.
Yield Optimization
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Base selection : Sodium hydride (NaH) in tetrahydrofuran (THF) achieves higher yields (70–75%) compared to potassium tert-butoxide.
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Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the ylide intermediate, reducing side reactions.
Industrial-Scale Production Strategies
Scalability Challenges
While lab-scale methods are well-established, industrial production faces challenges:
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Exothermic reactions : Nucleophilic substitution at scale requires precise temperature control to prevent runaway reactions.
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Catalyst recovery : Homogeneous catalysts (e.g., EDC) are difficult to reclaim, increasing costs.
Continuous Flow Synthesis
Adopting continuous flow reactors addresses these issues:
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Enhanced heat dissipation : Microreactor channels improve temperature uniformity, reducing decomposition.
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Catalyst immobilization : Heterogeneous catalysts (e.g., polymer-supported EDC) enable reuse, lowering material costs.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Reaction Time | 16 hours | 2 hours |
| Yield | 82% | 85% |
| Catalyst Recovery | <50% | >90% |
| Energy Consumption | High | Moderate |
Reaction Optimization and Troubleshooting
Byproduct Formation
Common byproducts include 3-chloropropene (from thermal degradation) and chloroacetone (photolytic cleavage). Mitigation strategies:
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Temperature control : Maintain ≤50°C during synthesis and storage.
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Light exclusion : Use amber glassware to prevent UV-induced alkyne cleavage.
Purity Enhancement
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Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >98% purity.
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Crystallization : Ethanol/water (3:1) mixtures produce high-purity crystals with minimal solvent retention.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the terminal position undergoes nucleophilic substitution under various conditions. This reactivity enables the synthesis of structurally diverse derivatives.
Key examples:
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Amide formation : Reacts with carboxylic acids (e.g., thiophene-2-carboxylic acid) via EDC-mediated coupling to produce N-(4-chlorobut-2-ynyl)carboxamides. This reaction proceeds in DMF with potassium carbonate as a base .
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Thiol substitution : Reacts with thiols (e.g., 3-sulfanylbenzoic acid) in isopropyl alcohol using Hunig’s base (N-ethyl-N,N-diisopropylamine) at 120°C for 16 hours to form sulfanyl derivatives .
Alkyne Addition Reactions
The triple bond (C≡C) participates in regioselective addition reactions, particularly in the presence of catalysts or nucleophiles.
Notable pathways:
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Hydrohalogenation : Reacts with hydrogen halides (e.g., HCl) to form dihaloalkenes, though steric effects favor anti-Markovnikov addition.
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Cycloadditions : Participates in [2+2] cycloadditions with electron-deficient alkenes under photochemical conditions .
Reductive and Oxidative Transformations
The alkyne and amine functionalities enable redox-driven modifications.
Experimental findings:
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Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the triple bond to a single bond, yielding 4-chlorobutylamine derivatives .
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Oxidation : Treatment with potassium permanganate (KMnO₄) cleaves the alkyne to form carboxylic acid derivatives, though this pathway is less explored.
Reaction Mechanism Insights
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Structure and Formula:
- Molecular Formula: C₄H₇ClN
- CAS Number: 77369-59-6
- Molecular Weight: 105.55 g/mol
Synthesis Methods:
The synthesis of 4-Chlorobut-2-yn-1-amine Hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. A common route is through nucleophilic substitution reactions where the chlorine atom can be replaced by other functional groups, allowing for the formation of diverse derivatives.
Chemistry
This compound serves as a crucial building block in organic synthesis, particularly for creating enzyme inhibitors and other biologically active compounds. It is utilized in:
- Synthesis of Enzyme Inhibitors: Specifically, it has been employed to develop inhibitors for enzymes such as amine oxidases, which play roles in various biochemical pathways .
Biological Research
In biological contexts, this compound has been used to modify biomolecules for research purposes:
- Bioconjugation: It allows for the attachment of functional groups to biomolecules, facilitating studies on enzyme interactions and cellular processes .
Industrial Applications
The compound finds use in the production of specialty chemicals and intermediates necessary for various industrial processes:
- Production of Growth Inhibitors: It has been noted as a precursor for synthesizing derivatives like 2,6-diamino-4-hexynoic acid, which are relevant in agricultural applications .
Case Study 1: Enzyme Inhibition
A study investigated the use of this compound as a starting material for synthesizing inhibitors targeting metallo-beta-lactamases (VIM enzymes). The synthesized compounds demonstrated significant inhibitory activity, with IC50 values indicating effective inhibition at low concentrations .
| Compound | IC50 (µM) |
|---|---|
| Inhibitor A | 33 ± 9 |
| Inhibitor B | 1.6 ± 0.3 |
Case Study 2: Bioconjugation Techniques
In another study focusing on bioconjugation methods, researchers utilized this compound to attach various functional groups to proteins. The modifications allowed for enhanced stability and activity of the modified biomolecules in cellular assays, showcasing its potential in therapeutic development .
Mechanism of Action
The mechanism of action of 4-Chlorobut-2-yn-1-amine Hydrochloride involves its reactivity as an amine and its ability to participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 4-chlorobut-2-yn-1-amine hydrochloride but differ in substituents, reactivity, and applications:
Physical Properties and Stability
- Boiling Point/Solubility : The chloro derivative’s polarity (due to Cl and NH₃⁺) ensures moderate solubility in polar solvents (e.g., THF/H₂O mixtures) . In contrast, the diethoxy analogue is more lipophilic and less water-soluble .
- Stability: The ester derivative (methyl 4-aminobut-2-ynoate) is prone to hydrolysis under basic conditions, whereas the chloro compound degrades upon prolonged exposure to moisture .
Key Research Findings
- Enzyme Inhibition : Replacement of the alkyne group in 4-chlorobut-2-yn-1-amine with an alkane (e.g., compound 61 in ) abolished inhibitory activity against 15-LOX-1, highlighting the alkyne’s role in π-π interactions .
- Synthetic Flexibility : The chloro substituent’s versatility is exemplified in multi-step syntheses of thiadiazole and oxadiazole derivatives for drug discovery .
Biological Activity
4-Chlorobut-2-yn-1-amine hydrochloride, a compound with the molecular formula C₄H₇Cl₂N and a molecular weight of approximately 140.01 g/mol, is recognized for its significant biological activity and versatility in chemical synthesis. This article delves into its biological properties, mechanisms of action, and applications in research and industry.
This compound is a hydrochloride salt derived from 4-chlorobut-2-yn-1-amine, characterized by its alkyne structure and the presence of both a halogen and an amine group. Its synthesis can be achieved through various methods, including the Stevens Rearrangement, which allows for the formation of new unsaturated amines under mild conditions. This compound serves as a building block for synthesizing enzyme inhibitors and other biologically active molecules .
The biological activity of this compound primarily stems from its reactivity as an amine. It can participate in nucleophilic substitution and addition reactions, which makes it valuable in modifying biomolecules and synthesizing novel compounds. The specific molecular targets depend on the context of its application, particularly in enzyme inhibition .
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes:
- Metallo-β-lactamases : this compound has been evaluated for its inhibitory effects on VIM-2, a type of metallo-β-lactamase. In enzymatic assays, it demonstrated non-competitive inhibition with a Ki value of approximately 1.5 µM, indicating its potential as a therapeutic agent against antibiotic resistance in bacteria .
Antimicrobial Properties
The compound has shown promising results in antimicrobial activity against resistant strains of E. coli. In studies, it was found to reverse the resistance of VIM-2 expressing E. coli to imipenem, suggesting that it may enhance the efficacy of existing antibiotics when used in combination therapies .
Study on Antimicrobial Efficacy
A study conducted on the efficacy of this compound against bacterial strains demonstrated that it could significantly reduce the minimum inhibitory concentration (MIC) required for imipenem against resistant strains. The results indicated that this compound could be an effective adjunct to existing antibiotic treatments .
Toxicological Assessments
Toxicological evaluations have indicated that while this compound exhibits biological activity, it also poses irritant properties and potential environmental hazards. Long-term exposure studies in animal models have shown dose-dependent increases in organ weights and tumor development in certain tissues, highlighting the need for careful handling and further investigation into its safety profile .
Applications
The unique structure and reactivity profile of this compound make it suitable for various applications:
- Synthesis of Enzyme Inhibitors : It is utilized in developing inhibitors for enzymes such as amine oxidases.
- Biological Research : The compound serves as a tool for modifying biomolecules to study biological pathways.
- Industrial Applications : It is employed in producing specialty chemicals and intermediates for various chemical processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromobut-2-yn-1-amine | Similar but with bromine instead of chlorine | Different reactivity due to bromine's larger size |
| 4-Chlorobutylamine | Lacks the triple bond | More straightforward amine properties |
| 3-Chloroaniline | Contains an aromatic ring | Different reactivity profile due to aromaticity |
The distinct combination of functionalities in this compound provides unique reactivity patterns compared to these structurally similar compounds.
Q & A
Basic: What are the recommended synthetic pathways for 4-chlorobut-2-yn-1-amine hydrochloride, and how can reaction conditions be optimized?
Answer:
A common synthesis involves the nucleophilic substitution of 4-chloro-2-butyn-1-ol with ammonia under controlled pH and temperature. Optimization includes:
- Reagent stoichiometry: Maintaining a 1:2 molar ratio of chloroalkyne to ammonia to minimize byproducts.
- Temperature: Reactions typically proceed at 0–5°C to prevent decomposition of the alkyne intermediate .
- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) or recrystallization from ethanol/water mixtures improves purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy:
- HPLC: Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 210 nm assess purity (>98%) .
Basic: What are the critical safety protocols for handling this compound?
Answer:
- Storage: Maintain in an inert atmosphere (argon) at 2–8°C to prevent hydrolysis or oxidation .
- Hazards:
Advanced: How does the compound’s stability vary under thermal, photolytic, or hydrolytic stress?
Answer:
- Thermal stability: Degrades above 50°C, forming chlorinated byproducts (e.g., 3-chloropropene) detected via GC-MS .
- Photolysis: UV exposure (254 nm) induces alkyne cleavage, yielding ammonia and chloroacetone. Use amber vials for light-sensitive experiments .
- Hydrolysis: At pH < 4, the amine group protonates, stabilizing the compound. At pH > 7, rapid degradation occurs via nucleophilic attack on the alkyne .
Advanced: What mechanistic insights explain the reactivity of the alkyne and amine groups in cross-coupling reactions?
Answer:
The terminal alkyne acts as a ligand in Sonogashira couplings, while the amine group can participate in hydrogen bonding or act as a directing group in C–H activation.
- Example: In Pd-catalyzed reactions, the alkyne forms a π-complex with Pd(0), facilitating bond formation. The amine enhances regioselectivity via coordination to the metal center .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Answer:
Discrepancies in NMR shifts (e.g., amine proton δ values) often arise from solvent polarity or pH differences.
- Resolution:
Advanced: What strategies optimize analytical methods for quantifying trace impurities in this compound?
Answer:
- LC-MS/MS: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate polar degradation products.
- Detection limits: Achieve ppm-level sensitivity with electrospray ionization (ESI+) and selected reaction monitoring (SRM) .
Advanced: How can degradation pathways be mapped to improve formulation stability?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
